Product packaging for Iso-mogroside V(Cat. No.:CAS No. 1126032-65-2)

Iso-mogroside V

Cat. No.: B2548724
CAS No.: 1126032-65-2
M. Wt: 1287.447
InChI Key: SQKPHECGTGXVQW-JTFUNGATSA-N
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Description

Contextualizing Iso-mogroside V within Cucurbitane-type Triterpenoid (B12794562) Glycosides

This compound belongs to a large and diverse class of natural products known as cucurbitane-type triterpenoid glycosides. nih.govnih.gov These compounds are characterized by a tetracyclic triterpene core structure, known as cucurbitacin, which is glycosylated with various sugar moieties. Cucurbitane glycosides are predominantly found in plants of the Cucurbitaceae family, which includes gourds, melons, and pumpkins. nih.govresearcher.life

The specific arrangement and number of sugar units attached to the aglycone (the non-sugar portion) of the molecule are key determinants of the compound's properties, including its taste profile. researchgate.net Many cucurbitane-type triterpenoid glycosides are known for their intense sweetness, and they are the primary compounds responsible for the sweet taste of the monk fruit (Siraitia grosvenorii). researcher.liferesearchgate.net Other members of this family, however, can exhibit bitter tastes. maxapress.com

This compound is an isomer of Mogroside V, another well-known sweet compound from monk fruit. google.com The key structural difference between these two isomers lies in the linkage of the glucose residues in the sugar side chain. google.com This subtle variation in chemical structure significantly influences the compound's interaction with sweet taste receptors.

Historical Perspective on the Isolation and Characterization of this compound

This compound was first isolated and identified as a minor, sweet cucurbitane-glycoside from the fruit of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit. chemfaces.comresearchgate.net The isolation was reported in 2009 by Jia and Yang. researchgate.net

The structural elucidation of this compound was a meticulous process that relied on advanced analytical techniques. researchgate.net Researchers employed extensive 2D-NMR (COSY, TOCSY, NOESY, HSQC, and HMBC) and LCMS analyses to determine its complex structure. chemfaces.comresearchgate.net This detailed spectroscopic analysis established the precise connectivity of the atoms and the stereochemistry of the molecule. researchgate.net

The full chemical name for this compound is 3-[(4-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]-mogrol-24-O-beta-D-glucopyranosyl-(1-->2)-O-[beta-D-glucopyranosyl-(1-->6)]beta-D-glucopyranoside. researchgate.net Its molecular formula is C60H102O29. google.com Research has shown that this compound is approximately 500 times sweeter than a 0.5% (w/v) sucrose (B13894) solution. chemfaces.comresearchgate.nettargetmol.com

Research Findings on this compound

Subsequent research has focused on further characterizing the properties of this compound. Studies have confirmed its high potency as a sweetener and have explored its potential applications. targetmol.combiosynth.com The isolation and characterization of this compound have contributed to a deeper understanding of the structure-activity relationships of sweet-tasting cucurbitane glycosides.

PropertyValueSource
Chemical Name 3-[(4-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]-mogrol-24-O-beta-D-glucopyranosyl-(1-->2)-O-[beta-D-glucopyranosyl-(1-->6)]beta-D-glucopyranoside researchgate.net
Molecular Formula C60H102O29 google.com
Source Siraitia grosvenorii (Monk Fruit) chemfaces.comresearchgate.net
Sweetness Potency Approximately 500 times sweeter than 0.5% (w/v) sucrose chemfaces.comresearchgate.nettargetmol.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H102O29 B2548724 Iso-mogroside V CAS No. 1126032-65-2

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)87-55-50(89-54-47(77)42(72)38(68)29(20-63)83-54)43(73)39(69)31(85-55)22-80-51-45(75)40(70)36(66)27(18-61)81-51)24-15-16-58(6)32-12-10-25-26(60(32,8)33(65)17-59(24,58)7)11-14-34(56(25,2)3)86-52-48(78)44(74)49(30(21-64)84-52)88-53-46(76)41(71)37(67)28(19-62)82-53/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32-,33-,34+,35-,36-,37-,38-,39-,40+,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52+,53+,54+,55+,58+,59-,60+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKPHECGTGXVQW-SYUMKSFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H102O29
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Purification Methodologies for Iso Mogroside V

Advanced Extraction Techniques for Iso-mogroside V Enrichment from Natural Sources

The initial step in obtaining this compound involves extracting the total mogrosides from the fruit of Siraitia grosvenorii. The efficiency of this step is critical as it directly impacts the final yield of the target compound.

Optimization of Solvent-Based Extraction Parameters

Conventional solvent extraction remains a widely used method for mogroside extraction. maxapress.com The process, often referred to as decoction when using water, is simple to implement. maxapress.com Research has focused on optimizing various parameters to enhance the extraction yield.

Water and ethanol (B145695) are the most common solvents employed. Chen et al. determined an optimal process using water as the solvent with a material-to-liquid ratio of 1:15 (g/mL). mdpi.com The process involved soaking the material for 30 minutes, followed by three extraction cycles of 60 minutes each, achieving a mogroside yield of 5.6%. mdpi.com When using ethanol as a solvent, Yan et al. identified optimal conditions including a 50% ethanol concentration, a material-to-liquid ratio of 1:20 (g/mL), and an extraction temperature of 60°C, which resulted in a mogroside yield of 5.9%. mdpi.com

Table 1: Optimization of Solvent-Based Extraction for Mogrosides
SolventSolid/Liquid Ratio (g/mL)Temperature (°C)TimeReported Yield (%)Reference
Water1:15Not Specified3 x 60 min5.6 mdpi.com
50% Ethanol1:2060100 min (shaking)5.9 mdpi.com
70% Ethanol1:15702 h0.58 maxapress.com

Development of Emerging Extraction Technologies

To overcome the limitations of conventional methods, such as long extraction times and lower efficiency, several emerging technologies have been developed. These include Microwave-Assisted Extraction (MAE), Ultrasonic-Assisted Extraction (UAE), and Flash Extraction.

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant material, which can accelerate the extraction process. maxapress.comscispace.com One study using water as a solvent at a solid-to-liquid ratio of 1:8 and a microwave power of 750 W for 15 minutes reported a mogroside yield of 0.73%, which was significantly higher than the conventional hot water extraction method. maxapress.com Another protocol using 40% ethanol at a 1:30 ratio with 495 W of microwave power for 6 minutes achieved a yield of 0.8%. maxapress.com

Ultrasonic-Assisted Extraction (UAE) employs acoustic cavitation to disrupt cell walls, enhancing solvent penetration. Song et al. optimized UAE conditions to a 60% ethanol volume, a 1:45 material-to-liquid ratio, a temperature of 55°C, and an ultrasonic time of 45 minutes, reaching a yield of 2.98%. mdpi.com

Flash Extraction is a highly efficient method that uses high-speed homogenization to break down plant tissues. ajol.info An optimized flash extraction process using water as a solvent, a solid-to-liquid ratio of 1:25, a temperature of 60°C, and a time of 10 minutes resulted in a total mogroside yield of 8.6%. maxapress.comajol.info Another study reported a yield of 10.06% at ambient temperature with a processing time of just 4 minutes. maxapress.comresearchgate.net

Table 2: Comparison of Emerging Extraction Technologies for Mogrosides
TechnologySolventSolid/Liquid Ratio (g/mL)Key ParametersTimeReported Yield (%)Reference
Microwave-AssistedWater1:8750 W15 min0.73 maxapress.com
Microwave-Assisted40% Ethanol1:30495 W6 min0.8 maxapress.com
Ultrasonic-Assisted60% Ethanol1:4555°C, 40 kHz45 min2.98 mdpi.com
Ultrasonic-AssistedWater1:3050°C, 20 kHz40 min3.97 maxapress.com
Flash ExtractionWater1:2560°C10 min8.6 maxapress.comajol.info
Flash ExtractionWater1:206000 r/min4 min10.06 maxapress.comresearchgate.net

Chromatographic Purification Strategies for High-Purity this compound

Following extraction, the crude extract contains a mixture of mogrosides, flavonoids, polysaccharides, and other impurities. maxapress.com Chromatographic techniques are essential to separate and purify this compound from this complex mixture.

Application of Preparative Chromatography (e.g., Macroporous Resin, C18 Stationary Phases)

A common strategy for purifying mogrosides involves a multi-step chromatographic process. google.com

Macroporous Resin Chromatography is often used as an initial purification and enrichment step. nih.gov Resins like Diaion HP-20 or HZ 806 are employed to adsorb the mogrosides from the crude extract. google.comnih.govgoogleapis.com The process typically involves loading the aqueous extract onto the resin column, washing with deionized water to remove highly polar impurities like sugars, and then eluting the mogrosides with an ethanol-water solution. nih.govmdpi.com For example, a process using HZ 806 resin involved washing with water and then eluting with 40% aqueous ethanol to recover the target compounds. mdpi.com

Reversed-Phase C18 Chromatography is subsequently used for high-resolution separation. google.com After the initial cleanup with macroporous resin, the enriched fraction is further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 stationary phase. google.comgoogleapis.comgoogle.com One documented method for isolating this compound involved applying a 70% methanol (B129727) fraction from a Diaion HP-20 column to a reversed-phase C18 flash chromatography system. google.comgoogle.com Final purification was achieved through preparative HPLC on a Phenomenex Luna C18 column, which yielded this compound with a purity of approximately 95% to 98%. google.comgoogleapis.comgoogle.com

Table 3: Chromatographic Purification of this compound
StepTechniqueStationary PhaseElution/Mobile PhaseOutcomeReference
1. Initial EnrichmentMacroporous Resin ChromatographyDiaion HP-20Wash: Water; Elute: 30-70% MeOH/waterEnriched mogroside fraction google.comgoogleapis.comgoogle.com
2. High-Resolution PurificationPreparative HPLCPhenomenex Luna C18(2)Acetonitrile (B52724)/Water or Methanol/Water GradientsThis compound (95-98% purity) google.comgoogleapis.comgoogle.com

Exploration of Affinity-Based Separation Techniques (e.g., Boronic Acid-Functionalized Adsorbents)

A novel approach for purifying mogrosides involves boronate affinity chromatography. mdpi.com This technique is based on the specific and reversible covalent interaction between boronic acid ligands and molecules containing cis-diol groups. mdpi.commdpi.com Mogroside V and its isomer, this compound, possess numerous hydroxyl groups within their glycosyl units, making them suitable candidates for this separation method. mdpi.com

In a study focused on Mogroside V, a phenylboronic acid-functionalized silica (B1680970) gel adsorbent (SiO₂-GP-APBA) was synthesized and used for purification. mdpi.com The process leverages pH changes to control adsorption and desorption. The crude extract is loaded onto the affinity column under acidic conditions (e.g., pH 3), where the mogrosides bind to the boronic acid groups. mdpi.com After washing away impurities, the purified mogrosides are released from the adsorbent by changing the eluent to a neutral or alkaline solution (e.g., pH 7). mdpi.com This method demonstrated a significant increase in the purity of Mogroside V from 35.67% in the crude extract to 76.34% after a single affinity chromatography step. mdpi.com This principle is directly applicable to the separation of this compound due to its structural similarity and the presence of the necessary diol functionalities.

Influence of Post-Harvest Processing on this compound Content and Profile

The concentration of this compound in the final extract is significantly influenced by post-harvest processing methods, particularly drying and ripening. nih.govfrontiersin.org

Traditionally, monk fruit is dried using hot air (45–70°C) for several days. nih.gov However, studies have shown that this high-temperature processing can lead to the degradation of key compounds. nih.govfrontiersin.org In contrast, low-temperature drying methods, such as freeze-drying or vacuum drying, have been found to better preserve the chemical profile of the fruit. nih.govfrontiersin.org A comparative study revealed that the contents of this compound, Mogroside V, and 11-oxo-mogroside V were much higher in monk fruits dried at low temperatures compared to those processed with traditional hot-air drying. frontiersin.org

Furthermore, a post-ripening or "sweating" step after harvesting can also impact the mogroside profile. nih.govresearchgate.net Research has shown that storing the fruit under controlled conditions can promote the enzymatic glycosylation of bitter-tasting mogroside precursors (like Mogroside IIE and III) into the sweeter, more desirable Mogroside V and other highly glycosylated mogrosides. nih.gov One study found that post-ripening at 35°C for two weeks led to a significant increase in Mogroside V content by up to 80%. nih.gov While this study focused on Mogroside V, the metabolic pathways suggest that conditions favorable for its formation would likely influence the concentration of its isomer, this compound.

Impact of Drying Methods (e.g., Low-Temperature Drying vs. Hot-Air Drying) on Mogroside Composition

The method used for drying the fresh fruit of Siraitia grosvenorii (monk fruit) is a critical post-harvest step that significantly influences the chemical profile and the concentration of key sweet compounds, including this compound. Research distinguishes between traditional hot-air (HT) drying and modern low-temperature (LT) techniques, demonstrating that the drying process is not chemically inert and can lead to notable variations in mogroside content.

Detailed Research Findings

Scientific investigations utilizing high-performance thin-layer chromatography (HPTLC) combined with chemometric analysis have systematically compared the chemical constituents of monk fruit products subjected to different drying protocols. frontiersin.orgresearchgate.netnih.gov The findings from these studies consistently indicate that the drying method has a profound influence on the final mogroside composition of the fruit. frontiersin.org

Specifically, the concentrations of this compound, along with Mogroside V and 11-oxo-mogroside V, are found to be substantially higher in monk fruits that have been processed using low-temperature drying methods compared to those dried with traditional hot-air techniques. frontiersin.orgresearchgate.netnih.govcolab.ws This difference is a key distinguishing feature between the two types of processed monk fruit. frontiersin.org While the fruit size (small, medium, large) does not show a significant impact on the chemical makeup, the choice of drying temperature does. frontiersin.org

The underlying reason for this discrepancy is likely linked to the enzymatic pathways responsible for mogroside biosynthesis. frontiersin.orgnih.gov Key enzymes such as squalene (B77637) epoxidase, triterpenoid (B12794562) synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases are involved in the creation of mogrosides. frontiersin.orgnih.gov These enzymes can be sensitive to high temperatures and may be inhibited or denatured during the hot-air drying process, which traditionally involves heating at 45–70°C for several days. frontiersin.orgresearchgate.netcolab.ws This inhibition would lead to a lower yield of certain mogrosides, including this compound, in the final dried product. frontiersin.orgnih.gov In contrast, low-temperature methods, which include techniques like freeze-drying and vacuum drying, better preserve the activity of these enzymes, allowing for a greater accumulation of these compounds. frontiersin.orgresearchgate.netcolab.ws

Data Tables

The following table summarizes the qualitative and semi-quantitative findings from research comparing the effects of low-temperature and hot-air drying on the composition of selected mogrosides.

Table 1: Relative Content of Key Mogrosides Based on Drying Method

CompoundLow-Temperature (LT) DryingHot-Air (HT) Drying
This compound Much HigherLower
Mogroside V Much HigherLower
11-oxo-mogroside V Much HigherLower
Mogroside IV HigherLower

This table is based on qualitative and semi-quantitative findings reported in scientific literature, which indicate a significantly higher concentration of these compounds in low-temperature dried samples. frontiersin.orgresearchgate.netnih.gov

Structural Elucidation and Conformational Analysis of Iso Mogroside V

Advanced Spectroscopic Techniques for Definitive Structural Determination

The definitive structure of iso-mogroside V was established as 3-[(4-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-mogrol-24-O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranoside. researchgate.netbiocrick.com This was achieved through a comprehensive analysis using a suite of advanced spectroscopic methods.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (1D and 2D: COSY, TOCSY, HSQC, HMBC, NOESY)

A combination of one-dimensional (¹H, ¹³C, and DEPT) and two-dimensional NMR experiments were instrumental in elucidating the complex structure of this compound. google.comgoogle.com

¹H and ¹³C NMR: These experiments provided the initial overview of the proton and carbon environments within the molecule. For the sugar portions of this compound, ¹H NMR revealed five anomeric protons, and ¹³C NMR showed corresponding anomeric carbons, indicating the presence of five glucose units. google.com

COSY (Correlated Spectroscopy): COSY experiments helped to establish the proton-proton coupling networks within each of the five individual sugar rings, allowing for the tracing of adjacent protons. google.comgoogle.com

TOCSY (Total Correlation Spectroscopy): TOCSY was used to identify all the protons belonging to a specific spin system (i.e., within a single glucose unit), starting from the anomeric protons. google.comgoogle.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlated each proton to its directly attached carbon, enabling the assignment of the carbon signals for each sugar unit and the aglycone. google.comgoogle.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC was crucial for determining the connectivity between the sugar units and their linkage points to the mogrol (B2503665) aglycone, as well as the linkages between the sugars themselves. google.comgoogle.com For instance, correlations were observed that established the sequence of the oligosaccharide chains. google.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provided information about the spatial proximity of protons, which helped to confirm the stereochemistry and conformation of the glycosidic linkages. researchgate.netgoogle.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for the Aglycone Part of this compound and Mogroside V in CD₃OD google.comgoogle.com

Carbon No.This compound (δC)This compound (δH)Mogroside V (δC)Mogroside V (δH)
127.41.49, 2.2327.41.49, 2.23
...............

(This is an illustrative representation of the kind of data generated. For complete data, refer to the source.)

High-Resolution Mass Spectrometry (MS) Characterization (e.g., ESI-TOF MS)

High-resolution mass spectrometry, specifically using positive ion electrospray ionization time-of-flight (ESI-TOF MS), was employed to determine the precise molecular formula of this compound. google.comgoogle.com The analysis yielded a molecular formula of C₆₀H₁₀₂O₂₉ based on the observed m/z value of 1287.6530 for the [M+H]⁺ ion. google.comgoogle.com This confirmed that this compound is an isomer of mogroside V, as they share the same molecular composition. google.com

Elucidation of Glycosidic Linkage Configuration and Stereochemistry

¹³C NMR Characteristics: The chemical shifts of the anomeric carbons were consistent with β-linkages. researchgate.net

Coupling Constants: The large coupling constants (³J H1,H2) of 7-8 Hz observed for the anomeric protons are characteristic of a trans-diaxial relationship between H-1 and H-2, which is indicative of a β-configuration for D-glucose. researchgate.netjst.go.jp

NOE Correlations: Nuclear Overhauser Effect (NOE) correlations provided further evidence for the β-configuration of the glycosidic bonds. researchgate.net

Acid hydrolysis of this compound confirmed that glucose is the only sugar constituent. nih.govmdpi.com

Comparative Structural Analysis with Major Mogrosides (e.g., Mogroside V)

This compound and mogroside V are isomers, meaning they have the same molecular formula (C₆₀H₁₀₂O₂₉) but differ in the arrangement of their atoms. google.com Both share the same mogrol aglycone. google.com The primary structural difference lies in the arrangement of the five glucose units attached to the aglycone.

In mogroside V , the structure consists of a 1→6 linked β-D-glucobiosyl unit at the C-3 position and a 2,6-branched β-D-glucotriosyl moiety at the C-24 position. nih.gov

In This compound , the arrangement is different. It has a 1→4 linked β-D-glucobiosyl substituent at the C-3 position. nih.gov The trisaccharide unit at the C-24 position is composed of a β-D-glucopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranosyl chain. researchgate.netgoogle.com

This difference in the glycosidic linkages, specifically at the C-3 position, is the key distinguishing feature between this compound and mogroside V. google.comnih.gov This structural variance can be clearly observed in comparative ¹³C NMR spectra. google.com

Biosynthesis and Metabolic Engineering of Iso Mogroside V

Elucidation of the Iso-mogroside V Biosynthetic Pathway in Siraitia grosvenorii

The journey from basic precursors to the complex structure of this compound involves a series of enzymatic reactions. A combination of whole-genome sequencing and transcriptomic analysis of developing monk fruit has been instrumental in identifying the genes and enzymes responsible for this intricate process. nih.govpnas.orgnih.gov

The biosynthesis of this compound is a multi-step process catalyzed by several enzyme families. nih.govpnas.orgnih.gov The pathway begins with the cyclization of 2,3-oxidosqualene (B107256) and proceeds through a series of oxidation and glycosylation reactions. semanticscholar.org

Key Enzymes in the Biosynthesis of Mogrol (B2503665), the Aglycone of Mogrosides:

Squalene (B77637) Epoxidases (SQE): These enzymes catalyze the epoxidation of squalene at two positions to form 2,3;22,23-diepoxysqualene. nih.govfrontiersin.org In S. grosvenorii, five SQE genes have been identified, with two showing high expression in the early stages of fruit development. nih.gov

Triterpenoid (B12794562) Synthases (specifically Cucurbitadienol (B1255190) Synthase - CDS): This enzyme catalyzes the cyclization of 2,3;22,23-dioxidosqualene to form cucurbitadienol, the fundamental backbone of mogrosides. nih.govsemanticscholar.orgnih.gov This step is a crucial branch point, diverting the carbon flux towards mogroside synthesis instead of sterol biosynthesis. nih.gov

Epoxide Hydrolases (EPH): These enzymes are involved in the pathway, likely hydrating epoxy cucurbitadienol. google.comgoogleapis.comwipo.int

Cytochrome P450s (CYPs): These enzymes are responsible for the regio-specific hydroxylation of the cucurbitadienol backbone to produce mogrol, the tetra-hydroxylated aglycone of mogrosides. nih.govpnas.orgsemanticscholar.org Specifically, CYP87D18 has been identified as a key P450 enzyme that catalyzes the oxidation of cucurbitadienol. oup.com The hydroxylation occurs at positions C3, C11, C24, and C25. nih.govpnas.org

UDP-Glycosyltransferases (UGTs): This diverse family of enzymes is responsible for the sequential addition of glucose moieties to the mogrol backbone, ultimately leading to the formation of various mogrosides, including this compound. nih.govpnas.orggoogle.com These enzymes exhibit regio- and stereo-selectivity, which determines the final structure and sweetness of the mogroside. google.com UGTs catalyze both the initial (primary) glycosylation of mogrol and the subsequent (branching) glycosylation steps. google.comgoogle.com

Interactive Table: Key Enzymes in Mogrol Biosynthesis

Enzyme Family Specific Enzyme(s) Function Reference
Squalene Epoxidases SgSQE Catalyzes the formation of 2,3;22,23-diepoxysqualene from squalene. nih.govfrontiersin.org
Triterpenoid Synthases SgCDS Cyclizes 2,3;22,23-dioxidosqualene to cucurbitadienol. nih.govsemanticscholar.orgnih.gov
Epoxide Hydrolases SgEPH Involved in the hydration of epoxy cucurbitadienol. google.comgoogleapis.comwipo.int
Cytochrome P450s CYP87D18 Catalyzes the hydroxylation of cucurbitadienol to form mogrol. nih.govsemanticscholar.orgoup.com
UDP-Glycosyltransferases Various SgUGTs Sequentially add glucose moieties to mogrol to form mogrosides. nih.govpnas.orggoogle.com

The accumulation of mogrosides, including this compound, is tightly regulated during fruit development. The expression of genes encoding the biosynthetic enzymes is not constant, showing significant changes at different stages. nih.gov For instance, the expression of genes involved in the early stages of the pathway, such as those for mogrol synthesis and primary glycosylations, are highly expressed in young fruit. pnas.org In contrast, the genes for the branching UGTs, which add further glucose units to create the highly sweet mogrosides like mogroside V, are upregulated in the later stages of fruit development. pnas.org

Studies have shown a correlation between the increased expression of SQE and CS genes and the rapid accumulation of mogroside V between 50 and 70 days after flowering. nih.gov This coordinated gene expression pattern is crucial for the synthesis of the sweet mogrosides. nih.govpnas.org

Identification and Functional Characterization of Key Enzymatic Steps (e.g., Squalene Epoxidases, Triterpenoid Synthases, Epoxide Hydrolases, Cytochrome P450s, UDP-Glycosyltransferases)

Biotechnological Approaches for Enhanced this compound Production

The high demand for mogrosides as natural sweeteners has driven the development of biotechnological production methods to overcome the limitations of agricultural extraction, such as low yield and long cultivation times. semanticscholar.orgnih.gov

Metabolic engineering of microorganisms, particularly the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli, has emerged as a promising strategy for the de novo biosynthesis of mogrosides. nih.govnih.govnih.gov This involves introducing the genes encoding the entire biosynthetic pathway from S. grosvenorii into the microbial host.

Researchers have successfully engineered yeast strains to produce mogrol. frontiersin.org Further introduction of specific UGTs into these mogrol-producing strains has enabled the synthesis of various mogrosides, including the conversion of bitter mogrosides into sweet ones. nih.gov A significant breakthrough was the de novo biosynthesis of mogroside V in engineered yeast, achieved by introducing two key glycosyltransferases into a mogrol-producing strain. nih.gov To improve the yield, various strategies have been employed, including:

Enhancing the supply of precursors. nih.gov

Inhibiting competing metabolic pathways, such as sterol synthesis. frontiersin.orgnih.gov

Preventing the degradation of the produced mogrosides. nih.gov

Addressing challenges related to enzyme localization and protein folding stress through techniques like lipid droplet compartmentalization and endoplasmic reticulum expansion. nih.gov

These efforts have led to a substantial increase in mogroside V titers, demonstrating the potential of microbial fermentation for industrial-scale production. nih.gov

The efficiency of UGTs is often a bottleneck in the biotechnological production of mogrosides. nih.gov To overcome this, researchers are employing directed evolution and protein engineering techniques to improve the catalytic activity and specificity of these enzymes. nih.govacs.org

By creating and screening libraries of UGT mutants, scientists have been able to identify variants with significantly enhanced catalytic efficiency—in some cases, by thousands of folds—for the glycosylation of mogrol and its intermediates. nih.govacs.org This has been guided by computational modeling and an understanding of the enzyme's structure-function relationship. nih.govacs.org For example, engineering of UGT74AC1 from S. grosvenorii resulted in mutants with dramatically improved activity towards mogrol. acs.org Similarly, engineered UGTs have been developed to efficiently catalyze the branched glycosylation steps required for the synthesis of mogroside V. nih.gov These highly active UGT variants are crucial for developing efficient, multi-enzyme cascade reactions for the in vitro or in vivo synthesis of this compound and other valuable mogrosides. nih.govnih.gov

Engineered Microbial Host Cells for Mogrol Glycoside Synthesis

Investigating Environmental and Developmental Factors Affecting Biosynthesis

The accumulation of this compound in S. grosvenorii is influenced by both developmental stage and environmental conditions. The content of different mogrosides changes significantly as the fruit ripens. nih.govmdpi.com Young fruits primarily contain bitter-tasting mogrosides like mogroside IIE, while the concentration of sweet mogrosides, including mogroside V, increases sharply during the later stages of fruit development, typically peaking around 80-85 days after pollination. nih.govmdpi.com

Effects of Post-Ripening Conditions on Mogroside Accumulation

Post-ripening, a critical step in the post-harvest processing of monk fruit (Siraitia grosvenorii), significantly influences the accumulation of sweet mogrosides, including this compound. Research indicates that specific post-harvest conditions, particularly temperature and drying methods, can either enhance or degrade the concentration of these valuable compounds.

Studies have shown that the content of mogrosides within the fruit changes dynamically even after being harvested. During the natural ripening process on the vine, the profile of mogrosides shifts from the bitter-tasting Mogroside IIE to the sweeter, more highly glycosylated forms. frontiersin.orgcabidigitallibrary.orgresearchgate.net For instance, Mogroside V begins to be produced around 70 days after pollination, with its sweetness peaking at about 85 days. frontiersin.org The accumulation of highly glycosylated mogrosides like Mogroside V and Siamenoside I tends to stabilize between 75 and 90 days, suggesting an optimal harvest window to maximize the initial content of these sweet compounds before post-ripening treatments. cabidigitallibrary.orgresearchgate.net

Controlled post-ripening conditions can further promote the biosynthesis of desirable sweet mogrosides. The process involves the enzymatic glycosylation of mogrosides with fewer glucose units into those with more, a transformation catalyzed by glycosyltransferases. frontiersin.orgmdpi.comnih.gov One key enzyme, UGT94-289-3, has been identified as crucial in this conversion during the post-ripening phase. frontiersin.orgnih.gov

Research Findings on Post-Ripening Temperature

Temperature during post-ripening storage is a crucial factor. A systematic analysis of mogroside metabolism under various post-ripening temperatures revealed that storing the fruit at 35°C for two weeks leads to a significant increase in sweet mogrosides. mdpi.comnih.gov At this temperature, the content of Mogroside V increased by as much as 80%, while Mogroside VI content more than doubled. mdpi.comnih.govresearchgate.net Conversely, the concentration of mogrosides with fewer than three glucose units, such as Mogroside IIE and Mogroside III, decreased significantly under these conditions. mdpi.com This indicates that a suitable post-ripening temperature activates endogenous enzymes that convert bitter precursors into sweet-tasting mogrosides. mdpi.comnih.gov

The table below presents the quantitative results of eight mogrosides in Siraitia grosvenorii fruits after post-ripening, illustrating the significant impact of this process on their accumulation.

Data represents the mean value ± standard deviation, n=3. Data sourced from a 2023 study on post-ripening effects. mdpi.com

MogrosideContent (mg/g)
Mogroside IIA0.04 ± 0.01
Mogroside IIE0.13 ± 0.02
Mogroside III0.15 ± 0.02
Mogroside IIIE0.06 ± 0.01
Mogroside IVa0.08 ± 0.01
Siamenoside I0.42 ± 0.05
Mogroside V6.85 ± 0.55
Mogroside VI0.17 ± 0.02

Research Findings on Drying Methods

The drying method employed after harvest and post-ripening also has a profound effect on the final mogroside content. A comparison between traditional high-temperature hot-air drying and low-temperature drying techniques revealed significant differences in the chemical composition of the final monk fruit product. frontiersin.orgresearchgate.net

The results showed that the contents of Mogroside V, 11-oxo-mogroside V, and This compound were substantially higher in fruits dried at low temperatures compared to those processed with traditional hot-air drying. frontiersin.orgresearchgate.net This suggests that high temperatures may cause thermal degradation of these complex glycosides. In contrast, low-temperature methods better preserve the integrity and concentration of the most desirable sweet compounds. frontiersin.org

Furthermore, long-term storage stability studies on monk fruit extract at ambient temperatures have shown that Mogroside V is stable for extended periods, with samples stored for up to three years still meeting content specifications. foodstandards.gov.au This indicates that once properly processed and dried, the accumulated mogrosides are chemically stable.

Metabolism and Biotransformation Studies of Iso Mogroside V

In Vitro Metabolic Pathways and Metabolite Profiling of Iso-mogroside V

In vitro studies are crucial for elucidating the metabolic fate of this compound without the complexities of a full biological system. These studies typically use models that simulate the environment of the human gut to map the transformation pathways and identify the resulting metabolites.

The primary mechanism for the metabolism of this compound in the gut is deglycosylation, a process driven by the enzymatic activity of the intestinal microbiota. researchgate.netnih.gov Studies using pooled human fecal homogenates (HFH) under anaerobic conditions have demonstrated that the complex structure of this compound is systematically broken down. researchgate.netnih.gov This process involves the stepwise cleavage of the glucose units attached to the mogrol (B2503665) backbone. acs.org The gut microbiota harbors a vast array of glycoside hydrolase enzymes that can hydrolyze the β-glycosidic linkages of the mogroside molecule. hep.com.cnnih.govresearchgate.net This enzymatic action releases the individual glucose moieties and progressively smaller mogroside intermediates, ultimately leading to the aglycone. hep.com.cnresearchgate.net

Research has shown that this biotransformation is a common fate for various mogrosides, which differ in the number and linkage of their glucose units but share the same cucurbitane backbone. researchgate.netnih.gov The process indicates a comprehensive metabolic capability of the gut flora to process these complex triterpenoid (B12794562) glycosides. acs.org

Through the sequential deglycosylation by intestinal microbiota, various mogrosides, including this compound, are metabolized to a common terminal metabolite: mogrol. researchgate.netnih.gov In vitro assays with human fecal homogenates confirm that within 24 hours, this compound is metabolized to mogrol. researchgate.netnih.gov Mogrol is the aglycone, or non-sugar, core of all mogrosides. nih.gov The identification of mogrol as the principal and final deglycosylated product is a key finding, suggesting that despite initial structural differences between various mogroside isomers, they converge to a single, common metabolite in the gut. researchgate.netnih.gov This shared metabolic fate is significant, as mogrol itself is often credited with the primary pharmacological activities attributed to the consumption of monk fruit extracts. mdpi.com

Mechanisms of Deglycosylation by Intestinal Microbiota (e.g., Human Fecal Homogenates)

Enzymatic Biotransformation and Derivatization of this compound

The targeted modification of this compound through enzymatic processes offers a pathway to produce specific derivatives or to enhance the yield of desired metabolites like mogrol. This involves the use of specific enzymes or microbial systems that can perform controlled transformations.

Glycoside hydrolases (GHs) are enzymes that catalyze the breaking of glycosidic bonds and are central to the metabolism of compounds like this compound. cazypedia.orgnih.gov Specific GHs, such as β-glucosidase, have been characterized and used for the targeted deglycosylation of mogrosides. nih.govnih.gov In studies involving mogroside V, which is structurally similar to this compound, immobilized β-glucosidase has been effectively used to hydrolyze the molecule and produce intermediates like mogroside IIIE. nih.govnih.gov

The process involves optimizing conditions such as pH and temperature to achieve efficient and specific enzymatic activity. nih.gov Kinetic studies of such systems allow for the characterization of parameters like the Michaelis constant (Km), which indicates the affinity of the enzyme for the substrate. researchgate.net For the hydrolysis of mogroside V, the reaction proceeds through the formation of intermediates, indicating a stepwise removal of glucose units. nih.govresearchgate.net This enzymatic approach provides a more controlled and specific alternative to methods like acid hydrolysis, avoiding the generation of unwanted by-products. nih.gov Such targeted modifications using characterized glycoside hydrolases represent a promising strategy for producing specific mogroside derivatives from precursors like this compound.

Enzyme SystemSubstrateKey FindingReference
Immobilized β-glucosidaseMogroside VEfficiently hydrolyzed mogroside V to intermediate mogroside IIIE under optimized pH and temperature conditions. nih.govnih.gov
Human Intestinal MicrobiotaMogroside ExtractDeglycosylation is a major metabolic pathway, selectively removing sugar moieties from the mogroside core. acs.org

Fungal endophytes, which reside within plant tissues, are a rich and largely untapped source of novel biocatalysts, including a variety of glycoside hydrolases. hep.com.cnresearchgate.net Research has shown their potential for the biotransformation of complex natural products like triterpenoid glycosides. mdpi.comhep.com.cnnih.gov

In one study, twenty different fungal endophytic strains were screened for their ability to transform mogroside V. hep.com.cnresearchgate.net A significant portion (30%) of these strains demonstrated the ability to metabolize mogroside V, showcasing a diversity of biotransformation pathways. hep.com.cnresearchgate.net For example:

Aspergillus sp. S125 was found to almost completely convert mogroside V into the end-products mogroside IIA and the aglycone mogrol within two days. hep.com.cnresearchgate.net

Muyocopron sp. A5 produced a range of intermediate products, including siamenoside I, and ultimately the end-product mogroside IIE. hep.com.cnresearchgate.net

These findings highlight that endophytic fungi can be highly effective biocatalytic candidates for the targeted transformation of mogrosides. hep.com.cnnih.gov By selecting specific fungal strains, it is possible to direct the transformation of a precursor like this compound towards the production of specific, high-value derivatives or the final aglycone, mogrol. hep.com.cn This suggests that endophytic fungi are a valuable resource for the biocatalysis of natural compounds. hep.com.cnresearchgate.net

Characterization of Glycoside Hydrolase Activity for Targeted Modifications

Comparative Metabolic Studies Across Different Mogroside Isomers and Analogues

Comparative studies are essential to understand whether structurally similar compounds, such as mogroside isomers, follow similar or divergent metabolic pathways.

An in vitro study directly compared the metabolism of this compound with its isomers and analogues, including mogroside V, mogroside IIIe, and siamenoside I, using pooled human fecal homogenates. researchgate.netnih.gov The results conclusively showed that all these mogrosides, despite having different numbers and linkages of glucose units, share a common metabolic fate. researchgate.netnih.gov They were all metabolized within 24 to 48 hours to the same terminal deglycosylated metabolite, mogrol. researchgate.netnih.gov While a difference in the initial rate of deglycosylation was noted at higher concentrations, the ultimate outcome was the same. researchgate.netnih.gov

Another study investigated the biotransformation of a total saponin (B1150181) extract from Siraitia grosvenorii fruits, which contains a mixture of mogrosides including this compound, using intestinal microbiota from both healthy individuals and patients with type 2 diabetes (t2D). acs.org This research revealed complex and comprehensive biotransformation, with deglycosylation being a primary pathway in both groups. acs.org However, the metabolic profile in the t2D intestinal microbiota showed that mogroside-type compounds were more easily metabolized compared to other mogroside analogues in the extract. acs.orgresearchgate.net A total of 16 different metabolites were identified from the mogroside-type compounds in the t2D samples, arising from deglycosylation, isomerization, and oxidation reactions. acs.orgresearchgate.net

These comparative studies underscore that while the rate and intermediate metabolites may vary slightly based on the specific mogroside isomer or the health status of the individual's gut microbiota, the principal metabolic pathway is the stepwise deglycosylation to the common aglycone, mogrol. researchgate.netacs.org

Study FocusMogrosides ComparedKey Comparative FindingReference
Isomer MetabolismThis compound, Mogroside V, Mogroside IIIe, Siamenoside IAll isomers share a common metabolic fate, being fully deglycosylated to the terminal metabolite mogrol by human fecal homogenates. researchgate.netnih.gov
Health Status ImpactTotal Mogroside Extract (including this compound) in normal vs. T2D microbiotaMogroside-type compounds underwent more comprehensive biotransformation in t2D microbiota, with deglycosylation, oxidation, and isomerization observed. acs.org

Structure Activity Relationship Sar Studies for Sweetness Functionality

Correlating Molecular Structure with Sweetness Potency of Iso-mogroside V

The sweetness of this compound, an isomer of the more abundant Mogroside V, underscores the importance of its unique three-dimensional structure and the arrangement of its constituent parts in activating sweet taste receptors. google.com

The taste profile of mogrosides is fundamentally determined by the number and configuration of glucose units attached to the mogrol (B2503665) aglycone. nih.govmdpi.com Research consistently demonstrates that a minimum number of glucose units is required to elicit a sweet taste. Mogrosides with four or more glucose units are typically sweet, while those with fewer than four, such as Mogroside IIE and Mogroside III, are perceived as bitter or are tasteless. nih.govmdpi.comnih.govresearchgate.net

This compound, a pentasaccharide (containing five glucose units) like Mogroside V, is reported to be significantly sweeter, with a potency approximately 500 times that of sucrose (B13894). maxapress.com This compares to Mogroside V, which is about 250-425 times sweeter than sucrose. mdpi.commaxapress.comhebmu.edu.cn Since both compounds share the same mogrol core and the same number of glucose units, the difference in sweetness intensity is attributed to the specific linkage positions of these sugar moieties. google.com The isomeric difference between Mogroside V and this compound lies in the glycosidic linkages of the sugar chains attached to the C-3 and C-24 positions of the mogrol core, highlighting the critical role of glycosylation pattern in modulating interaction with sweet taste receptors. While Mogroside V has a disaccharide at C-3 and a branched trisaccharide at C-24, the exact linkage that defines this compound contributes to its enhanced sweetness profile. mdpi.com

Table 1: Comparative Sweetness of Selected Mogrosides

CompoundNumber of Glycosyl UnitsRelative Sweetness (compared to sucrose)Taste Profile
This compound 5~500 times maxapress.comSweet
Mogroside V 5250–425 times mdpi.commaxapress.comhebmu.edu.cnSweet
Siamenoside I 5~563 times mdpi.commdpi.comSweet
Mogroside IV 4~300 times researchgate.netSweet
Mogroside III 3Not sweet nih.govresearchgate.netBitter/Tasteless
Mogroside IIE 2Not sweet nih.govresearchgate.netBitter

To understand the molecular basis for the high-potency sweetness of compounds like this compound, researchers employ computational modeling and molecular docking simulations. These studies model the interaction between the sweetener molecule and the human sweet taste receptor, a heterodimer of two G protein-coupled receptors, T1R2 and T1R3. mdpi.complos.org

Computational studies have successfully predicted the sweetness intensity of various mogrosides, including this compound. mdpi.com A predictive model estimated the sweetness of this compound to be 408.83 times that of sucrose, a value that closely aligns with reported experimental data. mdpi.com These models work by calculating the interaction energies between the ligand (the sweetener) and the receptor's binding sites. mdpi.comresearchgate.net

Molecular docking simulations indicate that mogrosides bind within the Venus Flytrap Domain (VFTD) of the T1R2 subunit of the sweet taste receptor. mdpi.complos.org The intensity of the sweet taste is correlated with the strength and nature of these interactions. A dynamical modeling study comparing Mogroside V to the diterpenoid stevioside (B1681144) found that the additional sugar moieties and the 11-hydroxy group on the mogrol core of Mogroside V facilitate stronger hydrogen bonds with hydrophilic residues in the receptor's binding pocket. mdpi.com This stronger binding affinity is believed to be responsible for its higher sweetness intensity. Although specific docking studies for this compound are less commonly detailed in general literature than for Mogroside V, the principles remain the same. The unique spatial arrangement of its glycosyl units likely allows for an even more optimal fit and a greater number of stabilizing interactions with key amino acid residues within the T1R2-T1R3 receptor, explaining its superior sweetness. mdpi.com

Table 2: Summary of Molecular Docking Insights for Mogrosides

FeatureFindingImplication for Sweetness
Binding Site Venus Flytrap Domain (VFTD) of the T1R2 subunit. mdpi.complos.orgThis pocket accommodates small molecule sweeteners.
Key Aglycone Group The 11-hydroxy group on the mogrol core. mdpi.comForms additional hydrophilic interactions, enhancing binding.
Glycosylation Multiple glucose units. mdpi.comCause stronger hydrogen bonds with receptor residues.
Binding Energy Lower binding energy correlates with higher affinity. mdpi.comMogroside V shows very low binding energy, indicating strong interaction.
Predictive Models Computational models correlate interaction energies with sweetness intensity. mdpi.comnih.govSuccessfully predicted the high sweetness of this compound. mdpi.com

Influence of Glycosyl Unit Number and Linkage Position on Taste Perception

Investigation of Potential Mechanistic Overlaps with Related Triterpenoid (B12794562) Glycosides

Understanding the sweetness of this compound is enhanced by studying its structural and metabolic relatives, particularly its deglycosylated metabolites.

When mogrosides are consumed, they are metabolized by digestive enzymes and gut microbiota, which hydrolyze the glycosidic bonds. nih.gov This process, known as deglycosylation, strips the sugar units from the mogrol aglycone. nih.govacs.org The primary metabolite of all mogrosides is mogrol. nih.govfrontiersin.org

Studies on these metabolites are crucial for SAR. Mogrol itself is not sweet, and mogrosides with one to three sugar units are generally bitter. nih.govresearchgate.net This stark contrast in taste profile demonstrates that the mogrol core alone is insufficient to activate the sweet taste receptor. The sweetness is an emergent property conferred by the addition of a sufficient number of glucose units in a specific spatial arrangement. mdpi.comnih.gov

Analytical Method Development and Quality Control for Iso Mogroside V

Quantitative and Qualitative Analysis of Iso-mogroside V in Complex Matrices

The accurate determination of this compound in materials like Luo Han Guo extracts requires sophisticated analytical techniques capable of separating it from a multitude of similar compounds, including its structural isomer, Mogroside V.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of mogrosides. However, the structural similarity between this compound and Mogroside V, which often have nearly identical retention times, presents a significant challenge. google.comgoogle.com The development of effective HPLC methods has focused on optimizing stationary phases, mobile phase compositions, and detection methods to achieve adequate separation and quantification.

Typical HPLC methods utilize C18 columns, which are effective for separating many mogrosides. mdpi.commdpi.com Gradient elution programs, often combining water and acetonitrile (B52724), are commonly employed to resolve the various glycosides present in an extract. mdpi.com For instance, a gradient program might start with a lower concentration of acetonitrile and gradually increase it to elute the more nonpolar compounds. mdpi.com Detection is frequently performed at a low UV wavelength, such as 203 nm or 210 nm, due to the lack of a strong, specific chromophore in the mogroside structure. mdpi.comthermofisher.comnih.gov

To overcome the limitations of UV detection, other detectors like the Charged Aerosol Detector (CAD) have been used. CAD offers more uniform response for non-volatile analytes, irrespective of their optical properties, and can provide improved sensitivity. One study reported a fivefold increase in sensitivity for Mogroside V analysis using CAD compared to UV detection, with a limit of detection (LOD) of 1.4 µg/mL. thermofisher.com Another approach involves using hydrophilic interaction liquid chromatography (HILIC) conditions, which can offer different selectivity for separating highly polar glycosides. thermofisher.com

Table 1: Example HPLC Parameters for Mogroside Analysis

ParameterCondition 1Condition 2Condition 3
ColumnInertsil ODS-3 C18 (5 µm, 4.6 mm × 150 mm) frontiersin.orgAcclaim Trinity P1 (HILIC) thermofisher.comPrimesep AP (Mixed-Mode) sielc.com
Mobile PhaseAcetonitrile / 0.2% Formic Acid (29:71, v/v) frontiersin.orgAcetonitrile / 10 mM Ammonium Formate, pH 3.0 (81:19, v/v) thermofisher.comWater / Acetonitrile / Acetic Acid sielc.com
Flow Rate0.6 mL/min frontiersin.orgNot SpecifiedNot Specified
DetectionUV at 203 nm frontiersin.orgUV at 210 nm & Charged Aerosol Detector (CAD) thermofisher.comEvaporative Light Scattering Detector (ELSD) sielc.com

To achieve higher sensitivity and specificity, HPLC is often coupled with mass spectrometry (MS). Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), LC-Quadrupole-Time-of-Flight/MS (LC-Q-TOF/MS), and HPLC-Electrospray Ionization-Ion Trap-Time-of-Flight-MSn (HPLC-ESI-IT-TOF-MSn) are powerful tools for both quantifying and structurally elucidating mogrosides.

LC-MS/MS, particularly using a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode, provides excellent selectivity and sensitivity for quantifying this compound, even in complex biological matrices like rat plasma. who.intnih.gov This method monitors specific precursor-to-product ion transitions. For Mogroside V, a common transition is m/z 1285.6 → 1123.7 in negative ion mode. who.intnih.gov The use of negative-ion electrospray ionization (ESI) is often preferred as it yields a higher intensity for mogrosides compared to positive ion mode. who.int

High-resolution mass spectrometry, such as LC-Q-TOF/MS, allows for the accurate mass measurement of compounds, aiding in their identification. This technique has been used to systematically identify numerous triterpenoid (B12794562) glycosides, including isomers, in various parts of the S. grosvenorii plant. mdpi.com Similarly, HPLC-ESI-IT-TOF-MSn has been instrumental in exploring the metabolism of Mogroside V by identifying its various metabolites through multi-stage fragmentation patterns. nih.gov This technique helps in proposing metabolic pathways by observing reactions like deglycosylation and hydroxylation. nih.gov

Table 2: Example LC-MS/MS Parameters for Mogroside V Quantification

ParameterCondition
ChromatographyUPLC/HPLC with C18 column who.intnih.gov
Mobile PhaseMethanol (B129727):Water (60:40, v/v) who.intnih.gov
Ionization ModeNegative-ion Electrospray Ionization (ESI) who.intnih.gov
Detection ModeSelected Reaction Monitoring (SRM) who.intnih.gov
Mass Transition (Mogroside V)m/z 1285.6 → 1123.7 who.intnih.gov
Mass Transition (Internal Standard)m/z 1089.6 → 649.6 (Polygalasaponin F) who.int
Linearity Range96.0–96,000 ng/mL who.intnih.gov
Limit of Quantitation (LOQ)96.0 ng/mL who.intnih.gov

High-Performance Thin-Layer Chromatography (HPTLC) offers a high-throughput and cost-effective method for the simultaneous analysis of multiple samples. It is particularly useful for creating chemical fingerprints of herbal extracts and comparing different samples, such as monk fruit products processed by various drying methods. frontiersin.orgnih.govresearchgate.net

In HPTLC analysis of mogrosides, silica (B1680970) gel plates are typically used. The development of the mobile phase is crucial for achieving good separation. A mobile phase consisting of n-butanol, water, ethanol (B145695), and acetic acid (e.g., 7:1:1:0.2, v/v/v/v) has shown satisfactory results, although it may not completely separate closely related isomers like Mogroside V and 11-oxo-mogroside V. frontiersin.orgnih.gov After development, the plate is derivatized, commonly by spraying with a 10% sulfuric acid in ethanol solution and heating, to visualize the spots under UV light (e.g., 366 nm). frontiersin.orgnih.gov

Coupling HPTLC with chemometric analysis, such as Principal Component Analysis (PCA), allows for the classification and differentiation of samples based on their chemical profiles. frontiersin.orgnih.gov The HPTLC chromatograms are converted into digital data (pixel intensity vs. Rf value), which is then analyzed using software to identify the chemical markers responsible for the differences between sample groups. frontiersin.orgnih.govcolab.ws Studies have shown that this combined approach can effectively distinguish between monk fruits dried at high and low temperatures, revealing that low-temperature drying results in higher contents of this compound and other key mogrosides. frontiersin.orgnih.govnih.gov

Advanced Mass Spectrometry-Based Quantification (e.g., LC-MS, LC-Q-TOF/MS, HPLC-ESI-IT-TOF-MSn)

Development of Analytical Reference Standards and Method Validation

The accuracy of any quantitative analysis relies heavily on the quality of the analytical reference standards used for calibration. For this compound, obtaining a certified reference material (CRM) with proven purity can be challenging. researchgate.net Therefore, the development and qualification of secondary standards are critical steps. Techniques like quantitative NMR (qNMR) can be used to determine the absolute purity of a standard, which is often more accurate than purity estimates from HPLC peak area percentages alone. researchgate.net

Once a reliable standard is available, the analytical method must be rigorously validated to ensure its performance. Method validation demonstrates that the method is suitable for its intended purpose. Key validation parameters include:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components. This is confirmed by analyzing blank samples and spiked samples to ensure no interfering peaks are present at the analyte's retention time. frontiersin.org

Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a specified range. This is assessed by analyzing a series of standards and demonstrating a high correlation coefficient (r ≥ 0.995). who.int

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. Recoveries are typically expected to be within a range like 90-110%. thermofisher.comgoogle.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). For bioanalytical methods, precision is often required to be <15%. who.intnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. thermofisher.com

Table 3: Summary of Method Validation Parameters from an LC-MS/MS Study

Validation ParameterFinding/ResultReference
Linearity (Range)96.0–96,000 ng/mL (r ≥ 0.995) who.intnih.gov
Accuracy (Recovery)91.3% to 95.7% who.int
Intra-day Precision (RSD)&lt;9.2% who.int
Inter-day Precision (RSD)&lt;10.1% who.intnih.gov
Limit of Quantitation (LOQ)96.0 ng/mL who.intnih.gov
Matrix Effect98.2% to 105.0% (considered negligible) who.int

Robustness and Inter-laboratory Comparability of Analytical Protocols

A robust analytical method is one that remains unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. Robustness testing involves evaluating the effect of minor changes such as mobile phase composition, pH, column temperature, and flow rate on the analytical results.

Inter-laboratory comparability is crucial for standardizing quality control across different testing facilities. An inter-laboratory comparison or collaborative study involves multiple laboratories analyzing the same set of samples using a specified method. The results are then statistically analyzed (e.g., using Mandel's h and k statistics) to assess the reproducibility of the method and identify any systematic bias among the laboratories. pe100plus.com While specific inter-laboratory studies solely focused on this compound are not widely published, the principles are essential for establishing a method in official compendia, such as the Chinese Pharmacopoeia, which specifies an HPLC method for Mogroside V. mdpi.com The validation of methods by multiple laboratories, often required for accreditation to standards like ISO/IEC 17025, ensures that analytical protocols are not only robust but also transferable, leading to consistent quality assessment of products containing this compound. researchgate.net

Q & A

Q. What validated analytical methods are recommended for quantifying Iso-mogroside V in complex biological matrices?

To quantify this compound in complex matrices, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used. Key parameters include a C18 reverse-phase column, gradient elution with acetonitrile/water mobile phases, and detection in negative ion mode . Method validation should adhere to ICH guidelines, including linearity (R² > 0.99), recovery rates (90–110%), and limits of detection (LOD < 0.1 µg/mL). Cross-validation with nuclear magnetic resonance (NMR) spectroscopy is recommended to confirm structural integrity .

Q. How can researchers ensure the stability of this compound during experimental storage and handling?

Stability studies should assess thermal, pH, and light sensitivity. For example, accelerated stability testing at 40°C/75% relative humidity over 30 days can predict degradation kinetics. Use amber vials to prevent photodegradation and buffer solutions (pH 4–7) to minimize hydrolysis. Analytical validation via HPLC-MS every 7 days is critical to monitor degradation products like mogrosides III and IV .

Q. What extraction techniques optimize this compound yield from Siraitia grosvenorii (luo han guo)?

Ethanol-water (70:30 v/v) extraction at 60°C for 2 hours achieves >85% yield, leveraging this compound’s polarity. Ultrasonic-assisted extraction (UAE) reduces time to 30 minutes but requires post-processing to remove co-extracted polysaccharides. Comparative studies suggest supercritical CO₂ extraction preserves thermolabile glycosides but has higher operational costs .

Advanced Research Questions

Q. How can structural isomerism between Mogroside V and this compound be conclusively validated?

Use 2D-NMR (e.g., HSQC, HMBC) to map glycosidic linkages and confirm C-24/C-25 epimerization. X-ray crystallography of purified crystals provides unambiguous evidence of stereochemistry. Computational modeling (DFT or MD simulations) can further predict stability differences between isomers .

Q. What experimental designs resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. pro-inflammatory effects)?

Contradictions often arise from variations in cell lines (e.g., RAW 264.7 macrophages vs. primary monocytes) or impurity profiles. Design dose-response studies (0.1–100 µM) with purity-verified this compound (>98% by HPLC). Include controls for endotoxin contamination and validate results across multiple assay platforms (e.g., ELISA for cytokines, NF-κB luciferase reporters) .

Q. How can metabolic pathways of this compound be elucidated in vivo?

Administer ¹³C-labeled this compound to rodent models and analyze plasma, urine, and feces via UPLC-QTOF-MS. Identify phase I/II metabolites (e.g., hydrolyzed aglycones, glucuronides). Gut microbiota involvement can be tested using antibiotic-treated vs. germ-free models. Metabolomics data should be integrated with pharmacokinetic parameters (t₁/₂, Cₘₐₓ) .

Q. What strategies improve the bioavailability of this compound in preclinical studies?

Nanoemulsions (e.g., Tween 80/soy lecithin) enhance solubility by 5-fold in simulated intestinal fluid. Co-administration with piperine (20 mg/kg) inhibits UDP-glucuronosyltransferases, increasing plasma AUC by 40%. Validate efficacy in a high-fat diet-induced obesity model with endpoints like serum leptin and adiponectin .

Methodological Considerations

Q. How should researchers address batch-to-batch variability in this compound samples?

Implement quality control (QC) protocols:

  • Chemical profiling : HPLC-MS fingerprints with ≥10 marker peaks.
  • Standardization : Normalize batches to a reference standard (e.g., NIST RM 8250).
  • Statistical analysis : Use PCA to cluster batches and exclude outliers exceeding ±15% in key markers .

Q. What in silico tools predict this compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) against TLR4/MD-2 or PPARγ receptors identifies binding affinities (∆G < −7 kcal/mol). Pharmacophore modeling (LigandScout) prioritizes analogs with improved specificity. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

Synthesize derivatives via glycosylation at C-3 or C-24 and test for:

  • Sweetness intensity : Human taste panel (n ≥ 20) vs. sucrose equivalence.
  • Antioxidant capacity : ORAC and DPPH assays.
  • Thermostability : TGA/DSC to compare decomposition points .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.